

Application Notes and Protocols for Desulfated Caerulein in Neuroscience Research

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Compound of Interest

Compound Name: *Caerulein, desulfated*

Cat. No.: *B612724*

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Disclaimer: Research specifically investigating "desulfated caerulein" in neuroscience is limited. The following application notes and protocols are primarily based on studies of non-sulfated cholecystokinin-8 (NS CCK-8) and other cholecystokinin (CCK) analogues that act on the cholecystokinin-2 (CCK2) receptor, the primary target for non-sulfated CCK peptides in the central nervous system.

Introduction

Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), is a valuable tool for neuroscience research due to its selective agonist activity at the CCK2 receptor. Unlike its sulfated counterpart, which has a high affinity for both CCK1 and CCK2 receptors, desulfated caerulein and other non-sulfated CCK analogues primarily target the CCK2 receptor, which is widely distributed throughout the central nervous system.^{[1][2]} This selectivity allows for the specific investigation of the roles of the CCK2 receptor in various neurological processes, including satiety, anxiety, and neuroprotection. In the brain, non-sulfated CCK is naturally present, although in smaller quantities than the sulfated form, and is enriched in neuronal cell bodies.^{[2][3]}

Data Presentation

The following tables summarize quantitative data from studies utilizing non-sulfated CCK analogues in neuroscience research.

Table 1: In Vivo Dosages of Non-Sulfated CCK Analogues

Compound	Animal Model	Dosage	Route of Administration	Observed Effect
Non-sulfated CCK-8	Male Sprague Dawley rats	0.5 nmol/kg	Intraperitoneal (i.p.)	Reduced food intake and increased Fos-like immunoreactivity in the hindbrain and enteric nervous system. [4]
(pGLu)-(Gln)-CCK8	Male C57BL/6 mice	50 nmol/kg	Intraperitoneal (i.p.)	Neuroprotective effects in an MPTP-induced Parkinson's disease model. [5]
CCK-8	Fasted mice	0.03 nmol/brain	Intracerebroventricular (i.c.v.)	Suppressed food intake. [6]

Table 2: Receptor Binding Affinity

Receptor	Ligand	Affinity
CCK1 Receptor	Sulfated CCK	High (nanomolar range)
CCK1 Receptor	Non-sulfated CCK / Gastrin	Low (micromolar range) [1]
CCK2 Receptor	Sulfated CCK	High (similar to non-sulfated)
CCK2 Receptor	Non-sulfated CCK / Gastrin	High (binds equally well as sulfated form) [1] [2]

Experimental Protocols

Protocol 1: Investigation of Satiety and Neuronal Activation using Non-Sulfated CCK-8

This protocol is adapted from studies investigating the effect of non-sulfated CCK-8 on food intake and neuronal activation in rats.[\[4\]](#)

Objective: To determine the effect of intraperitoneally administered non-sulfated CCK-8 on food intake and to map the resulting neuronal activation in the brain.

Materials:

- Non-sulfated cholecystokinin-8 (NS CCK-8)
- Sterile saline solution (0.9% NaCl)
- Male Sprague Dawley rats
- Standard laboratory rat chow
- Apparatus for measuring food intake
- Perfusion solutions (saline, 4% paraformaldehyde)
- Primary antibody against Fos protein
- Appropriate secondary antibodies and visualization reagents
- Microscope for imaging brain sections

Procedure:

- **Animal Acclimation:** Acclimate male Sprague Dawley rats to individual housing and the specific diet for at least 7 days prior to the experiment.
- **Fasting:** Fast the rats for 18-24 hours before the experiment, with free access to water.
- **Drug Preparation:** Dissolve NS CCK-8 in sterile saline to the desired concentration. A dosage of 0.5 nmol/kg has been shown to be effective.[\[4\]](#)

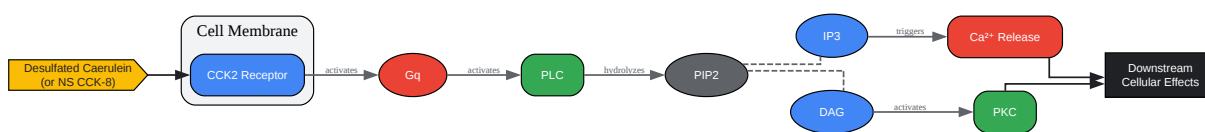
- Administration: Administer the prepared NS CCK-8 solution or a vehicle control (saline) via intraperitoneal (i.p.) injection.
- Food Intake Measurement: Immediately after injection, provide pre-weighed amounts of food and measure consumption at regular intervals (e.g., 30, 60, 90, and 120 minutes).
- Tissue Collection: 90 minutes after the injection, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
- Immunohistochemistry for Fos:
 - Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
 - Section the brains (e.g., at 40 μ m) on a cryostat, focusing on regions of interest such as the dorsal vagal complex in the hindbrain.
 - Perform immunohistochemistry using a primary antibody against the Fos protein to identify activated neurons.
 - Use appropriate secondary antibodies and a detection system (e.g., DAB) to visualize Fos-like immunoreactivity.
- Data Analysis:
 - Analyze food intake data using appropriate statistical methods (e.g., ANOVA).
 - Quantify the number of Fos-positive cells in the brain regions of interest.

Signaling Pathways and Visualizations

CCK2 Receptor Signaling Pathway

Non-sulfated CCK analogues, including desulfated caerulein, exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor. Activation of the CCK2 receptor can initiate multiple downstream signaling cascades, primarily through Gq and Gs proteins.^[2] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. Additionally, pathways

involving protein kinase A (PKA), Akt, and extracellular signal-regulated kinases (ERK) can be activated.[5][7]

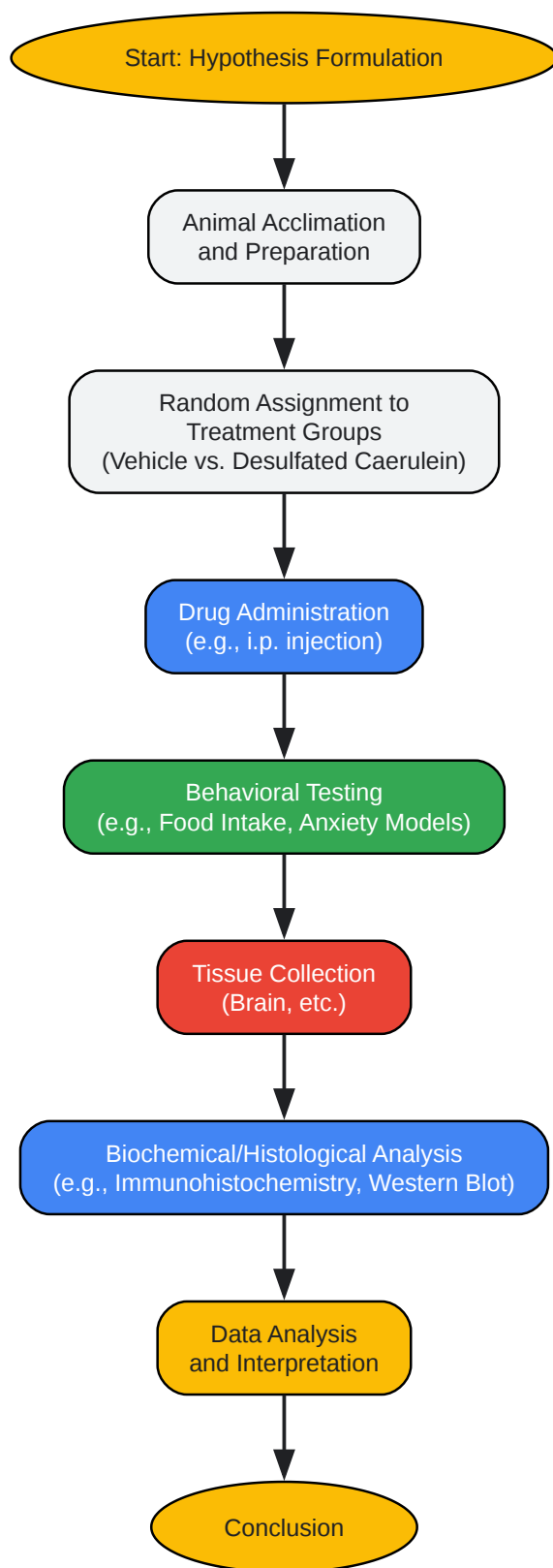


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Caption: CCK2 Receptor Gq Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study investigating the effects of desulfated caerulein.



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Caption: General In Vivo Experimental Workflow.

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